molecular formula C5H5BrN2O B1524795 2-Amino-5-bromopyridin-4-ol CAS No. 1261269-33-3

2-Amino-5-bromopyridin-4-ol

Cat. No. B1524795
M. Wt: 189.01 g/mol
InChI Key: LPYIPSDRNLWBQE-UHFFFAOYSA-N
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Description

2-Amino-5-bromopyridin-4-ol is a brominated aromatic amine reagent . It is used for labeling of model reducing-end oligosaccharides via reductive amination .


Synthesis Analysis

2-Amino-5-bromopyridin-4-ol has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . It has also been used in the synthesis of 2-amino-5-bromo­pyridinium 3-amino­benzoate salt and polycyclic azaarenes .


Molecular Structure Analysis

The empirical formula of 2-Amino-5-bromopyridin-4-ol is C5H5BrN2O . Its molecular weight is 173.01 . The SMILES string representation of the molecule is Nc1ccc(Br)cn1 .


Chemical Reactions Analysis

2-Amino-5-bromopyridin-4-ol exhibits high perplexity and burstiness, allowing for complex reactions and variable outcomes.


Physical And Chemical Properties Analysis

2-Amino-5-bromopyridin-4-ol is a solid substance . It has a melting point of 133-138 °C . The compound is slightly soluble in water .

Scientific Research Applications

Catalysis and Amination Reactions

2-Amino-5-bromopyridin-4-ol serves as a precursor in copper-catalyzed amination reactions, converting bromopyridine to aminopyridine with high yield under mild conditions. This process is significant for synthesizing a variety of aryl amines, highlighting its role in facilitating efficient and selective amination of aryl halides (Lang et al., 2001).

Synthesis of Novel Derivatives

2-Amino-5-bromopyridin-4-ol is utilized in the Suzuki cross-coupling reaction to produce novel pyridine derivatives. These derivatives have been explored for their quantum mechanical properties, biological activities, and potential applications in liquid crystals and as antimicrobial agents, showcasing the compound's versatility in creating materials with various functional properties (Ahmad et al., 2017).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of 2-Amino-5-bromopyridin-4-ol with CO2 in ionic liquids represents a novel approach to synthesize 6-aminonicotinic acid. This method avoids the use of toxic solvents and catalysts, providing a green chemistry alternative for the synthesis of valuable chemical products (Feng et al., 2010).

Radiosensitizing Agents

Research has also focused on developing bromopyridone nucleotide analogues, including 2-Amino-5-bromopyridin-4-ol derivatives, as anoxic selective radiosensitizing agents. These agents are incorporated into DNA by polymerases and show potential in enhancing the efficacy of ionizing radiation treatments for tumors, particularly in hypoxic conditions (Rudra et al., 2015).

Safety And Hazards

2-Amino-5-bromopyridin-4-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or absorbed through skin . Protective measures such as wearing gloves, eye protection, and avoiding breathing dust/fume/gas/mist/vapors/spray are recommended .

Relevant Papers The paper titled “Growth and physicochemical studies on 2-amino 5-bromopyridinium 4-carboxybutanoate: an organic NLO single crystal” provides valuable insights into the properties and potential applications of 2-Amino-5-bromopyridin-4-ol .

properties

IUPAC Name

2-amino-5-bromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYIPSDRNLWBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromopyridin-4-ol

CAS RN

1261269-33-3
Record name 2-amino-5-bromopyridin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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